molecular formula C21H18N4OS B4125640 2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B4125640
M. Wt: 374.5 g/mol
InChI Key: CWFGBBULVRSUQG-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like iodine or samarium triflate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions can vary widely but often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while reduction could lead to more saturated compounds.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with a similar core structure but lacking the quinazolinone moiety.

    Quinazolinone Derivatives: Compounds with a similar quinazolinone structure but different substituents.

    Benzimidazoles: Compounds with a similar benzene ring fused to an imidazole ring.

Uniqueness

2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is unique due to its combined benzothiazole and quinazolinone structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydro-1H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-16-11-6-10-15-18(16)19(13-7-2-1-3-8-13)24-20(22-15)25-21-23-14-9-4-5-12-17(14)27-21/h1-5,7-9,12,19H,6,10-11H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFGBBULVRSUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 2
2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 3
2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 4
2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 5
2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Reactant of Route 6
2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

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